molecular formula C18H20N2O2 B1618844 N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine CAS No. 5464-60-8

N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine

Cat. No.: B1618844
CAS No.: 5464-60-8
M. Wt: 296.4 g/mol
InChI Key: HBWQABMAERJRHP-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is an organic compound with the empirical formula C18H20N2O2 and a molecular weight of 296.36 g/mol . It is a Schiff base derived from the condensation of ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. This compound is known for its chelating properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets include metal-dependent enzymes and proteins, where the chelation can inhibit or modulate their activity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base with similar chelating properties.

    N,N’-Bis(2-hydroxybenzylidene)ethylenediamine: Similar structure but lacks the alpha-methyl group.

Uniqueness

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is unique due to the presence of the alpha-methyl group, which can influence its steric and electronic properties. This modification can enhance its stability and specificity in forming metal complexes, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]ethyl]-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(15-7-3-5-9-17(15)21)19-11-12-20-14(2)16-8-4-6-10-18(16)22/h3-10,21-22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWQABMAERJRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCN=C(C)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-60-8
Record name NSC15386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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